molecular formula C21H16F2N2O4 B2797174 Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate CAS No. 242797-45-1

Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate

Cat. No.: B2797174
CAS No.: 242797-45-1
M. Wt: 398.366
InChI Key: HUWVQTNGANKAPM-UHFFFAOYSA-N
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Description

“Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate” is a chemical compound with the molecular formula C21H16F2N2O4 . It is a complex organic compound that can be analyzed in terms of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C21H16F2N2O4 . It contains a benzenecarboxylate group, a difluorobenzyl group, and a dihydro-3-pyridinyl group .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate is involved in various synthesis processes in chemical research. For instance, it is used in the hydrolysis of compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine, where it is hydrolyzed into pyruvic acid, carbon dioxide, and amines by the splitting of the carbon-nitrogen bond (Iwanami et al., 1964). Additionally, its derivatives are synthesized and investigated for their antibacterial and antifungal activities, as demonstrated in the synthesis of some new 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-3-benzo-[e][2H-1,3,2-oxazaphosphinine] derivatives (Srinivasulu et al., 2009).

Crystallography and Molecular Structure Analysis

The compound and its derivatives have been the subject of crystallography and molecular structure analysis. Studies like those by Kubicki et al. (2000) have determined the crystal structures of similar anticonvulsant enaminones, providing insights into their molecular conformations and interactions (Kubicki et al., 2000).

Potential Pharmaceutical Applications

While excluding direct drug use and dosage information, it is noteworthy that derivatives of this compound have been explored for their potential pharmaceutical applications. For instance, modifications to the pyridine moiety of related molecules have been considered to optimize biological properties, such as in the study of analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (Ukrainets et al., 2015).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, this compound is involved in the synthesis of novel compounds. Studies like those by Mekheimer et al. (1997) involve reactions leading to the formation of unique 4H-pyrano[3,2-c]pyridines, demonstrating the compound's utility in creating new heterocyclic systems (Mekheimer et al., 1997).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s important to note that the mechanism of action would depend on the context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research and application of this compound are not specified in the available resources. The potential for future research could be vast, given the complexity of the compound and the variety of functional groups present .

Properties

IUPAC Name

methyl 2-[[1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4/c1-29-21(28)15-4-2-3-5-18(15)24-20(27)14-7-9-19(26)25(12-14)11-13-6-8-16(22)17(23)10-13/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWVQTNGANKAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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